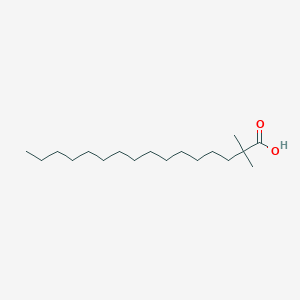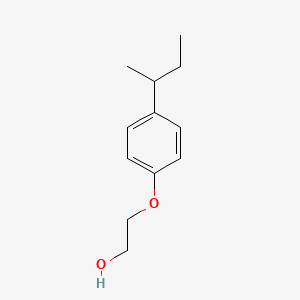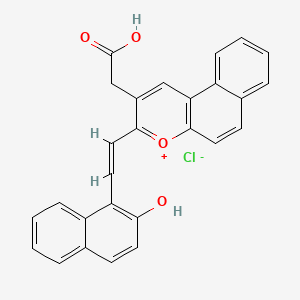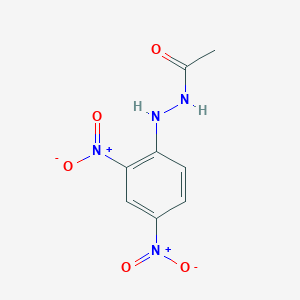![molecular formula C21H32O3 B12000732 11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 77943-98-7](/img/structure/B12000732.png)
11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE is a steroidal compound with the molecular formula C21H32O3 and a molecular weight of 332.487 g/mol . It is a C21-steroid that contains a double bond between positions 4 and 5 and is substituted by an oxo group at position 3 and by hydroxy groups at the 11β and 20β positions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE typically involves multiple steps, starting from simpler steroidal precursors. The exact synthetic routes and reaction conditions can vary, but they generally include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Oxidation: Conversion of specific carbon atoms to oxo groups.
Isomerization: Ensuring the correct stereochemistry at the 11β and 20β positions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxyl groups or other positions on the steroid nucleus.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo-steroids, while reduction can produce dihydroxy derivatives .
科学的研究の応用
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other related products
作用機序
The mechanism of action of 11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
17,20-dihydroxypregn-4-en-3-one: A similar C21-steroid with hydroxyl groups at the 17α and 20 positions.
17α,20β-Dihydroxy-4-pregnen-3-one:
11-BETA,17-ALPHA,20-BETA,21-TETRAHYDROXYPREGN-4-EN-3-ONE: Another related compound with additional hydroxyl groups.
Uniqueness
11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE is unique due to its specific hydroxylation pattern and its potential biological activities. Its distinct structure allows it to interact with different molecular targets compared to other similar steroids, making it valuable for specific research and therapeutic applications .
特性
CAS番号 |
77943-98-7 |
|---|---|
分子式 |
C21H32O3 |
分子量 |
332.5 g/mol |
IUPAC名 |
11-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,12,15-19,22,24H,4-9,11H2,1-3H3 |
InChIキー |
AIPVEEYYOOGTAW-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)


![9-Chloro-5-(4-ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000703.png)
![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)


